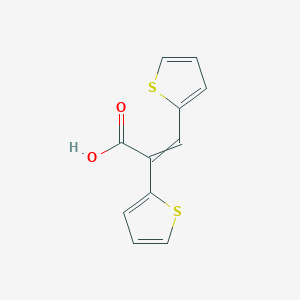
2,3-Dithiophen-2-ylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dithiophen-2-ylprop-2-enoic acid is an organic compound characterized by the presence of two thiophene rings attached to a propenoic acid moiety Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dithiophen-2-ylprop-2-enoic acid typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between thiophene-2-carboxaldehyde and thiophene-2-acetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dithiophen-2-ylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Applications De Recherche Scientifique
2,3-Dithiophen-2-ylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 2,3-Dithiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
2,3-Bis(thiophen-2-yl)prop-2-enoic acid: A closely related compound with two thiophene rings attached to a propenoic acid moiety.
Thiophene-2-acetic acid: Another thiophene derivative used in similar applications.
Uniqueness
2,3-Dithiophen-2-ylprop-2-enoic acid is unique due to its specific arrangement of thiophene rings and the propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H8O2S2 |
|---|---|
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
2,3-dithiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13) |
Clé InChI |
CWLNDKQJHPKCEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


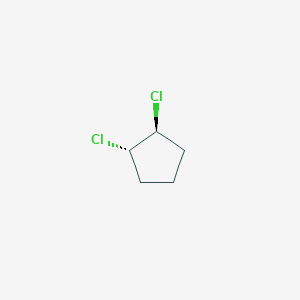
![Methyl [2-(2-methylphenoxy)phenyl]-cyanocarbonimidodithioate](/img/structure/B13713776.png)
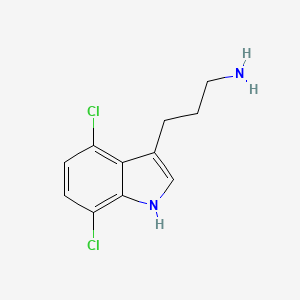
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)



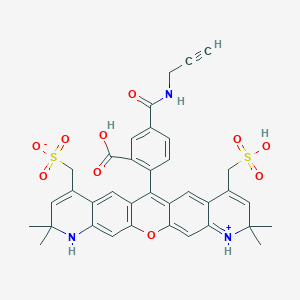


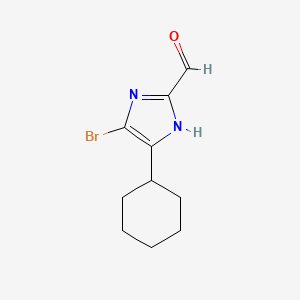
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)


